Methyl ethyl(phenyl)phosphinate
Description
Historical Context and Evolution of Phosphinate Chemistry
The roots of organophosphorus chemistry can be traced back to the 19th century, with significant advancements occurring throughout the 20th century. nih.gov The specific field of metal phosphonates and phosphinates gained significant momentum in the early 1970s through the foundational work of researchers like Abraham Clearfield and Giulio Alberti, who pioneered the synthesis and structural analysis of layered metal phosphonates. mdpi.comrsc.org This era marked a new chapter in materials chemistry, demonstrating how phosphinic and phosphonic acids could be used as versatile building blocks. mdpi.com
The development of synthetic methods, such as the Michaelis-Arbuzov reaction, provided pathways to various organophosphorus compounds, including phosphinates. acs.org Research into the reactivity of the phosphoryl group (P=O) further expanded the synthetic toolbox. acs.org The exploration of P-chiral compounds, where the phosphorus atom itself is a stereocenter, became a sophisticated frontier, with H-phosphinates and their derivatives being crucial for asymmetric synthesis. researchgate.netrsc.org
Structural Characteristics and Chemical Significance within the Phosphinate Class
Phosphinates are organophosphorus compounds that are conceptually derived from hypophosphorous acid and are characterized by the general formula R₂P(O)OR'. wikipedia.org They feature a central phosphorus atom in a +5 oxidation state with a tetrahedral geometry.
Methyl ethyl(phenyl)phosphinate possesses the chemical formula C₉H₁₃O₂P. nih.gov Its structure is defined by a central phosphorus atom bonded to:
An ethyl group (-CH₂CH₃)
A phenyl group (-C₆H₅)
A methoxy (B1213986) group (-OCH₃), forming the methyl ester
A phosphoryl oxygen atom (=O), via a double bond
A critical feature of this molecule is that the phosphorus atom is a stereocenter, meaning this compound can exist as two distinct enantiomers. This P-chirality is of high significance in asymmetric synthesis, where such compounds can be used as chiral ligands or synthons for creating other stereospecific molecules. researchgate.netrsc.org The presence of both alkyl (ethyl) and aryl (phenyl) groups directly attached to the phosphorus atom, along with the ester linkage, provides a unique combination of steric and electronic properties that influence its reactivity and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃O₂P |
| Molecular Weight | 184.17 g/mol |
| IUPAC Name | [ethyl(methoxy)phosphoryl]benzene |
| CAS Number | 6829-76-1 |
Data sourced from PubChem CID 12650714. nih.gov
Overview of Key Academic Research Trajectories for this compound
While specific research singling out this compound is limited in publicly accessible literature, its structural motifs are central to several important research trends in organophosphorus chemistry. The trajectories for its close analogs, particularly H-phosphinates and P-chiral phosphinates, provide a clear indication of its academic significance.
Asymmetric Synthesis: A primary research focus for P-chiral phosphinates is their application in asymmetric synthesis. nih.gov Optically pure phosphinates are valuable as precursors for synthesizing chiral ligands for transition-metal catalysis, which in turn are used to produce enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.net The stereospecific addition of H-phosphinates, such as the closely related ethyl phenylphosphinate (which has a P-H bond instead of a P-ethyl group), to alkenes is a well-established method for creating new P-C bonds with controlled stereochemistry. organic-chemistry.org These reactions can be initiated by radicals or catalyzed by bases, often proceeding with high stereospecificity. organic-chemistry.org
Synthetic Intermediates: Phosphinates like ethyl phenylphosphinate are versatile synthetic intermediates. sigmaaldrich.com They can be prepared from phenylphosphinic acid and used in a variety of subsequent reactions. sigmaaldrich.comoup.com For example, they undergo palladium-catalyzed cross-coupling reactions with aryl halides to form arylphosphinates, demonstrating their utility as building blocks for more complex molecules. organic-chemistry.org They also participate in addition reactions with terminal alkynes and are used in the preparation of various phosphinate derivatives with potential biological activity. sigmaaldrich.com
Materials and Coordination Chemistry: The broader class of phosphinates is integral to the design of metal-organic frameworks (MOFs). nih.gov The phosphinate group acts as a robust linker to metal centers, often resulting in materials with enhanced stability compared to their carboxylate counterparts. nih.gov By combining phosphinate and phosphonate (B1237965) functionalities within the same molecule, researchers can fine-tune the properties of these materials, bridging the gap between different classes of MOFs and introducing new functionalities like ion exchange or proton conductivity. nih.gov
Table 2: Key Research Applications of Structurally Similar Phosphinates
| Research Area | Application / Reaction Type | Example Compound Studied | Reference |
|---|---|---|---|
| Asymmetric Synthesis | Stereospecific radical/base-catalyzed addition to alkenes | (-)-Menthyl phenylphosphinate | organic-chemistry.org |
| Synthetic Intermediates | Preparation of diethyl imidazol-2-yl-(amino)methylphosphinates | Ethyl phenylphosphinate | sigmaaldrich.com |
| Catalysis | Palladium-catalyzed cross-coupling with aryl halides | Ethyl benzyloxymethylphosphinate | organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6829-76-1 |
|---|---|
Molecular Formula |
C9H13O2P |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
[ethyl(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C9H13O2P/c1-3-12(10,11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
DCQZDJAENFZGLV-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl Ethyl Phenyl Phosphinate and Its Analogues
Established Synthetic Routes and Mechanistic Insights
Traditional methods for phosphinate synthesis have been the bedrock of organophosphorus chemistry for decades. These routes typically involve fundamental reactions such as esterification, rearrangement, and the use of reactive intermediates like phosphinic halides.
The direct esterification of phosphinic acids is a primary and straightforward approach to obtaining phosphinate esters. This method involves the reaction of a phosphinic acid, such as ethyl(phenyl)phosphinic acid, with an alcohol in the presence of an acid catalyst or under conditions that facilitate the removal of water.
Conventional heating for direct esterification of phosphinic acids is often inefficient. benthamdirect.comingentaconnect.com However, advancements have shown that microwave irradiation can facilitate this transformation without the need for a catalyst. ingentaconnect.comresearchgate.net For instance, the direct esterification of phenyl-H-phosphinic acid with various alcohols has been achieved at temperatures between 160-200 °C, yielding the corresponding phosphinates in good yields. researchgate.netmdpi.com
A more selective method employs orthosilicates for the esterification of monosubstituted phosphinic acids. acs.org This technique is noteworthy for its high yields and selectivity, as it does not affect disubstituted phosphinic acids or phosphonic acids. acs.org The reaction is typically conducted by refluxing the phosphinic acid with an orthosilicate, such as tetraphenoxysilane, in a solvent like toluene. acs.org A one-pot procedure can also be employed where the phenyl ester is formed first and then transesterified in situ with a desired alcohol. acs.org
Another approach involves activating the phosphinic acid. Reagents like methyl chloroformate can be used in the presence of a base like pyridine (B92270) to form a mixed anhydride (B1165640) intermediate, which then readily reacts with an alcohol to form the ester. oup.com
Table 1: Microwave-Assisted Direct Esterification of Phenyl-H-Phosphinic Acid with Various Alcohols researchgate.net
| Entry | Alcohol | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 160 | 60 | 73 |
| 2 | n-Propanol | 160 | 60 | 75 |
| 3 | n-Butanol | 180 | 60 | 90 |
| 4 | n-Pentanol | 190 | 60 | 85 |
This table illustrates the conditions and outcomes for the direct esterification of a model phosphinic acid under microwave irradiation.
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of organophosphorus compounds with a phosphorus-carbon bond. wikipedia.orgnih.gov In the context of phosphinate synthesis, this reaction involves the treatment of a phosphonite ester with an alkyl halide. wikipedia.org For the synthesis of a compound like Methyl ethyl(phenyl)phosphinate, a suitable starting phosphonite would be diethyl phenylphosphonite.
The mechanism initiates with the nucleophilic attack of the trivalent phosphorus atom of the phosphonite on the electrophilic alkyl halide, forming a quasi-phosphonium salt intermediate. wikipedia.orgjk-sci.comorganic-chemistry.org This is followed by the dealkylation of the intermediate by the displaced halide ion in a second SN2 reaction, resulting in the formation of the pentavalent phosphinate and a new alkyl halide. wikipedia.orgnih.gov
General Mechanism of the Arbuzov Reaction for Phosphinate Synthesis:
Nucleophilic Attack: R-P(OR')₂ + R''-X → [R-P⁺(OR')₂R''] X⁻
Dealkylation: [R-P⁺(OR')₂R''] X⁻ → R(R'')P(=O)OR' + R'-X
While highly effective, the classical Arbuzov reaction often requires high temperatures, which can be a limitation if the reactants or products are thermally sensitive. kent.ac.uk Variations using silyl (B83357) phosphites, known as the Silyl-Arbuzov reaction, can proceed under different reactivity patterns and conditions. nih.gov
A classical and reliable method for synthesizing phosphinates involves the use of phosphinic halides, such as ethyl(phenyl)phosphinic chloride, as reactive intermediates. benthamdirect.comingentaconnect.com These halides are typically prepared from the corresponding phosphinic acids.
The synthesis of the target ester is then achieved by reacting the phosphinic chloride with the desired alcohol, in this case, methanol (B129727). The reaction is generally carried out in the presence of a base, like pyridine, to neutralize the hydrogen chloride byproduct. prepchem.com
A representative synthesis involves the dropwise addition of a solution of the alcohol and pyridine to a solution of the phosphinic halide in an inert solvent like ether at room temperature. prepchem.com This method is broadly applicable and provides a clean route to the desired phosphinate ester. For example, ethyl phenylphosphinate has been synthesized in 70% yield from phenylphosphonous dichloride by sequential reaction with ethanol/pyridine and then water/pyridine. prepchem.com
Modern and Catalytic Synthetic Strategies
Recent advancements in synthetic methodology have introduced powerful catalytic systems that enable the formation of C-P bonds under milder conditions and with greater functional group tolerance than classical methods.
Palladium catalysis has emerged as a versatile tool for constructing C-P bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates, H-phosphinates, or secondary phosphine (B1218219) oxides with aryl halides, is a key example. organic-chemistry.org
To synthesize an analogue like methyl phenylphosphinate, a palladium-catalyzed coupling between an aryl iodide and methyl phosphinate can be employed. thieme-connect.de Such procedures have been developed to be compatible with various functional groups and proceed in reasonable yields, even with the thermally sensitive methyl phosphinate. The reaction is typically performed in the presence of a base, such as a tertiary amine or propylene (B89431) oxide. thieme-connect.de This methodology can be extended to produce both symmetrical and unsymmetrical diarylphosphinates. thieme-connect.de
Table 2: Palladium-Catalyzed Synthesis of Methyl Arylphosphinates thieme-connect.de
| Aryl Iodide | Base | Yield (%) |
|---|---|---|
| Iodobenzene | Triethylamine | 55 |
| 4-Iodotoluene | Triethylamine | 62 |
| 1-Iodo-4-methoxybenzene | Propylene Oxide | 71 |
| Methyl 4-iodobenzoate | Propylene Oxide | 68 |
This table showcases the yields for the palladium-catalyzed coupling of various aryl iodides with methyl phosphinate.
Copper-catalyzed reactions represent another significant advancement in C-P bond formation, often providing a cost-effective alternative to palladium. rsc.org These methods can be used to synthesize arylphosphonates and their analogues.
One efficient approach involves the copper-catalyzed coupling of arylboronic acids with H-phosphonate diesters. nih.gov For instance, reacting phenylboronic acid with a suitable H-phosphinate ester in the presence of a copper catalyst system, such as copper(I) oxide (Cu₂O) with a 1,10-phenanthroline (B135089) ligand, can yield the desired arylphosphinate. nih.gov This method is valued for its mild conditions and efficiency. nih.gov More recent developments have also demonstrated photoinduced copper-catalyzed C(sp³)-P bond formation, expanding the scope of these reactions to include alkyl precursors. nih.gov
Radical Addition Reactions for P-C Bond Formation
The formation of a phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry. Radical addition reactions, particularly hydrophosphinylation, represent a significant strategy for creating these bonds. nih.gov This approach involves the addition of a phosphinylidene [P(=O)H] group across an unsaturated carbon-carbon bond. nih.gov
Free-radical additions of H-phosphinates to alkenes and alkynes can deliver a variety of functionalized organophosphorus compounds. nih.gov For instance, ethyl phosphinate can be added to alkenes and alkynes under thermal radical conditions using azobisisobutyronitrile (AIBN) as an initiator, resulting in good yields of the corresponding H-phosphinates. organic-chemistry.org The general mechanism involves the generation of a phosphite (B83602) radical, which then adds to the double bond, followed by a hydrogen abstraction step to complete the chain reaction. nih.gov To avoid polymerization, an excess of the H-phosphonate is often beneficial. nih.gov
Modern advancements in this area include the use of triethylborane (B153662) (Et₃B) in the presence of oxygen to initiate the P-centered radical formation at room temperature under neutral conditions. organic-chemistry.org This method is effective for producing monosubstituted phosphinic acids from hypophosphite salts or esters and alkenes. organic-chemistry.org Furthermore, visible-light photoredox catalysis has emerged as a powerful technique for forming C-P bonds under mild conditions, representing a significant step forward in this field. oaepublish.com While monosubstituted and gem-disubstituted alkenes are generally excellent substrates for these reactions, internal alkenes can be less reactive. nih.gov However, radical hydrophosphinylation can be a suitable method for internal alkenes where other methods fail. nih.gov
| Reaction Type | Reactants | Initiator/Catalyst | Key Features |
| Thermal Radical Addition | Ethyl phosphinate + Alkene/Alkyne | AIBN | Good yields for H-phosphinate synthesis. organic-chemistry.org |
| Et₃B-Initiated Addition | Hypophosphite ester + Alkene | Et₃B/O₂ | Occurs at room temperature under neutral conditions. organic-chemistry.org |
| Photoredox Catalysis | P(O)-H compounds + Alkenes | Visible Light/Photocatalyst | Mild reaction conditions for C-P bond formation. oaepublish.com |
| Hydrophosphinylation | H-phosphinic acid derivatives + Alkenes | Radical Initiator | Novel route to H-phosphinic acid derivatives. nih.gov |
Microwave-Assisted Synthetic Approaches
Microwave irradiation has become a valuable tool in organic synthesis, offering accelerated reaction rates, improved yields, and often cleaner reactions compared to conventional heating methods. researchgate.netajrconline.org This technology has been effectively applied to the synthesis of organophosphorus compounds, including phosphinates. researchgate.net
A significant application is the microwave-assisted direct esterification of phenyl-H-phosphinic acid. researchgate.net For example, the reaction of phenyl-H-phosphinic acid with butyl alcohol (used in a 15-fold excess) at 140°C under microwave conditions can produce butyl phenyl-H-phosphinate in a 94% yield. researchgate.net This direct esterification is often difficult to achieve with conventional heating. researchgate.net Similarly, microwave-assisted transesterification of alkyl phenyl-H-phosphinates provides an efficient route for modifying the ester group. researchgate.net These batch processes have also been successfully translated into continuous flow operations, enhancing their scalability. researchgate.net
Another powerful application is the microwave-assisted hydrophosphinylation of unactivated alkenes, which can proceed under metal- and initiator-free conditions. organic-chemistry.org This method is operationally simple and is believed to proceed via a radical mechanism. organic-chemistry.org The use of microwave energy in multicomponent reactions to synthesize heterocyclic phosphonates has also been explored, highlighting the technology's efficiency, high atom economy, and environmentally friendly nature. researchgate.netmdpi.com Optimization of such reactions often involves adjusting parameters like catalyst amount, temperature, and irradiation time to maximize yield. mdpi.com
| Reaction Type | Reactants | Conditions | Yield | Reference |
| Direct Esterification | Phenyl-H-phosphinic acid, Butyl alcohol | 140°C, MW | 94% | researchgate.net |
| Transesterification | Ethyl-phenyl-H-phosphinate, Alcohol | MW, Additive-free | Varies | researchgate.net |
| Hydrophosphinylation | Phosphinic acid derivative, Alkene | MW, Metal/Initiator-free | Good | organic-chemistry.org |
| Multicomponent Reaction | Salicylaldehyde, Malononitrile, Diethyl phosphite | MW, 80°C, 45 min, 10 mol% TEA | 88% | mdpi.com |
Synthesis of Precursors and Complex Intermediates
The synthesis of target organophosphorus compounds like this compound relies heavily on the availability of versatile and reactive precursors. rsc.org The development of synthetic routes to these precursors that are both efficient and avoid hazardous reagents is a key area of research. rsc.orgacs.org
A notable modern approach is the "menthyl phosphinate" route, which provides P-stereogenic compounds from simple, inexpensive starting materials. rsc.orgrsc.org This method circumvents the use of phosphorus trichloride (B1173362) (PCl₃), a common but hazardous intermediate in organophosphorus synthesis. rsc.orgacs.org For example, the versatile precursor menthyl(hydroxymethyl)-H-phosphinate can be synthesized in multigram quantities by reacting aqueous hypophosphorous acid with paraformaldehyde, followed by esterification with L-(-)-menthol under Dean-Stark conditions. rsc.org This approach can also be adapted for H-phosphinic acids like phenyl-H-phosphinic acid. rsc.org
More traditional methods for precursor synthesis include the reaction of phenylphosphonous dichloride with an alcohol, such as ethanol, in the presence of a base like pyridine to form ethyl phenylphosphinate. prepchem.com Another established route involves the use of Grignard reagents. google.com For instance, the reaction of a Grignard reagent like methylmagnesium chloride (MeMgCl) with a chlorination dialkoxy phosphine can produce a methylphosphonous acid dialkyl ester, a key intermediate for various methyl phosphinate compounds. google.com
| Precursor | Starting Materials | Key Reagents/Conditions | Approach |
| Menthyl(hydroxymethyl)-H-phosphinate | Hypophosphorous acid, Paraformaldehyde, L-(-)-Menthol | Dean-Stark conditions | PCl₃-free, stereoselective rsc.org |
| Ethyl phenylphosphinate | Phenylphosphonous dichloride, Ethanol | Pyridine, Ether | Traditional, established method prepchem.com |
| Methylphosphonous acid dialkyl ester | Chlorination dialkoxy phosphine | Grignard reagent (MeMgCl), THF | Grignard-based synthesis google.com |
| Menthyl(hydroxymethyl)phenylphosphinate | Phenyl-H-phosphinic acid, L-Menthol, Paraformaldehyde | Dean-Stark conditions | PCl₃-free, stereoselective rsc.org |
Chemical Reactivity and Transformation Studies of Methyl Ethyl Phenyl Phosphinate
Detailed Mechanistic Investigations of Hydrolysis and Solvolysis
Hydrolysis of phosphinate esters like methyl ethyl(phenyl)phosphinate is a fundamental reaction that has been a subject of detailed mechanistic studies. nih.govnih.gov These reactions typically proceed via nucleophilic attack on the electrophilic phosphorus atom. nih.gov The cleavage can occur at the P-O bond or the C-O bond, and the preferred pathway is influenced by factors such as pH and the structure of the ester. nih.govmdpi.com
The cleavage of the P-O bond in phosphinates is a key step in their hydrolysis. The rate of this cleavage is highly dependent on the reaction conditions.
Acid-Catalyzed Hydrolysis : In acidic conditions, the reaction can proceed through two primary mechanisms: AAc2, involving P-O bond cleavage, and AAl1, involving C-O bond cleavage. mdpi.com Studies on methyl methyl-arylphosphinates have shown that the hydrolysis is often optimal at a specific acid concentration, with higher concentrations sometimes leading to a slower reaction rate. mdpi.com For instance, the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) in a dioxane-water mixture reaches a maximum rate at 1.5 M HClO4. mdpi.com Polar and steric effects have been noted to have less influence on the acid-catalyzed hydrolysis compared to the base-catalyzed version. nih.gov
Alkaline Hydrolysis : Base-catalyzed hydrolysis typically occurs via the cleavage of the P-O bond. mdpi.com This process involves a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. nih.govmdpi.com The rate of alkaline hydrolysis is generally faster than acid-catalyzed hydrolysis. mdpi.com The reactivity is sensitive to the steric hindrance around the phosphorus atom; for example, increasing the size of the alkyl groups on the phosphorus significantly decreases the reaction rate. mdpi.com The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups on the aryl substituent of aryl diphenylphosphinates have been shown to increase the rate of hydrolysis. mdpi.com
| Condition | Catalyst | Typical Mechanism | Factors Influencing Rate |
| Acidic | H⁺ | AAc2 (P-O cleavage) or AAl1 (C-O cleavage) | Acid concentration, structure of ester |
| Alkaline | OH⁻ | SN2(P) (P-O cleavage) | Steric hindrance at phosphorus, electronic effects of substituents |
Table 1: Summary of Hydrolysis Conditions for Phosphinate Esters.
The choice of solvent significantly impacts the rate and mechanism of solvolysis reactions for organophosphorus compounds. The polarity of the solvent and its ability to solvate the transition state are critical factors.
Studies on the alkaline hydrolysis of bis(p-nitrophenyl) phosphate (B84403) in various aqueous-organic solvent mixtures (DMSO-water, dioxane-water, MeCN-water) revealed complex solvent effects. nih.gov In these systems, the reaction rate initially decreased with the addition of the organic cosolvent up to about 70% and then increased sharply. nih.gov This behavior suggests that changes in the solvation of the reactants and the transition state play a crucial role. For other phosphate esters, switching from water to a less polar solvent like tert-butyl alcohol can decrease the solvolysis rate, which is attributed to an increase in the activation enthalpy. nih.gov Conversely, in 95% DMSO, a dramatic acceleration of hydrolysis for certain phosphate monoesters was observed, an effect primarily enthalpic in origin, indicating significant stabilization of the transition state by the dipolar aprotic solvent. nih.gov For the solvolysis of 2-phenylethyl benzenesulfonates, the use of methanol (B129727), a more nucleophilic solvent than water, was found to enhance the solvent-assisted pathway. koreascience.kr
Computational studies, often using density functional theory (DFT), have provided detailed insights into the transition states of hydrolysis reactions for phosphorus esters. nih.govuky.edurutgers.edu For many phosphate and phosphonate (B1237965) esters, hydrolysis proceeds through a pentacoordinate intermediate or transition state formed by the nucleophilic attack of water or a hydroxide ion on the phosphorus center. uky.edurutgers.edu
The nature of this transition state can be either "loose" (more dissociative, with significant bond cleavage) or "tight" (more associative, with significant bond formation). nih.gov For example, the hydrolysis of phosphoroimidazolides is characterized by a loose transition state with extensive cleavage of the scissile P-N bond. nih.govnih.gov In contrast, the hydrolysis of some phosphotriesters like paraoxon (B1678428) is thought to occur via a single, SN2-like transition state without a stable pentacoordinate intermediate. uky.edu The stability of the transition state is greatly affected by solvation; computational models that include explicit water molecules show that solvent plays a critical role in stabilizing charged intermediates and transition states. nih.govrutgers.edunih.gov For the hydrolysis of this compound, it is expected that the reaction would proceed through a similar pentacoordinate transition state, with its precise geometry and energy barrier influenced by the surrounding solvent molecules.
Nucleophilic and Electrophilic Reactivity at the Phosphorus Center
The phosphorus atom in this compound is electron-deficient due to the high electronegativity of the double-bonded and single-bonded oxygen atoms, making it a primary electrophilic center. This electrophilicity is the basis for its reactivity towards nucleophiles, as seen in hydrolysis reactions. nih.gov
Regioselective and Stereospecific Functionalization
This compound possesses a chiral phosphorus center, making it a valuable substrate for stereoselective synthesis. Reactions that can control the configuration at this stereocenter are of significant interest for creating enantiomerically pure P-chirogenic compounds. rug.nl
Nucleophilic substitution at the phosphorus center of P-chiral phosphinates often proceeds with a high degree of stereospecificity. A common outcome is the inversion of configuration at the phosphorus atom, consistent with an SN2(P) mechanism. nih.gov For example, the stereoselective transesterification of P-chirogenic phosphinates bearing a binaphthyl group with lithium alkoxides occurs with complete inversion of configuration. nih.gov Similarly, optically pure H-phosphinates can undergo stereospecific nucleophilic substitution with organolithium or Grignard reagents, also with inversion of configuration, to produce a variety of P-stereogenic phosphine (B1218219) oxides. acs.org In contrast, electrophilic substitution reactions at a trivalent phosphorus center have been shown to proceed with retention of configuration. researchgate.net This predictable stereochemical outcome is crucial for the asymmetric synthesis of complex chiral phosphorus compounds. researchgate.netrug.nl
Derivatization Reactions Leading to Novel Phosphinate Compounds
The reactivity of the phosphinate ester group allows for a wide range of derivatization reactions, transforming this compound into other novel and potentially useful phosphinate compounds.
One important class of reactions is transesterification, where the methoxy (B1213986) group is replaced by other alkoxy groups. As mentioned, these reactions can be highly stereoselective when using chiral substrates. nih.gov This allows for the synthesis of a library of P-chirogenic phosphinates with diverse ester functionalities. nih.gov Another key transformation is the reaction with organometallic reagents to form new P-C bonds. The reaction of H-phosphinates with organolithium or Grignard reagents, followed by quenching with an alkyl halide, leads to the formation of tertiary phosphine oxides. acs.org Furthermore, the phosphinate can be converted to a phosphinothioate through thionation reactions. nih.gov These derivatization strategies open pathways to new ligands for catalysis, biologically active molecules, and materials with unique properties. rug.nlnih.govorganic-chemistry.org
| Reaction Type | Reagent(s) | Product Type | Stereochemistry |
| Transesterification | Lithium alkoxides | P-Chirogenic phosphinates | Inversion of configuration |
| C-P Bond Formation | Organolithiums/Grignard reagents, then alkyl halides | Tertiary phosphine oxides | Inversion of configuration |
| Thionation | Lawesson's reagent (or similar) | P-Chirogenic phosphinothioates | Retention of configuration |
| Hydrolysis | Acid or Base | Ethyl(phenyl)phosphinic acid | - |
Table 2: Examples of Derivatization Reactions for Phosphinates.
Thermal Decomposition Pathways and Stability Studies
Comprehensive investigations into the thermal decomposition pathways and stability of this compound are limited in publicly available scientific literature. While thermal analysis is a standard method for characterizing organophosphorus compounds, specific studies detailing the pyrolysis, decomposition products, and thermal stability under various conditions for this particular mixed ester are not readily found.
General principles of thermal degradation for organophosphorus esters, particularly phosphinates, suggest that decomposition pathways are highly dependent on the nature of the substituent groups attached to the phosphorus atom. For phosphinates, thermal degradation typically occurs at higher temperatures compared to phosphates. The process often involves the elimination of a phosphorus acid, which then undergoes further decomposition to yield volatile species. nih.gov The stability and decomposition mechanism are influenced by the level of oxygenation at the phosphorus center, with lower oxygenation levels, as seen in phosphinates, often leading to degradation at elevated temperatures to form oxygen-deficient phosphorus acids and subsequently volatile radical species. nih.gov
In the absence of specific experimental data for this compound, a general understanding can be inferred from related compounds. For instance, studies on other organophosphorus esters have utilized techniques like thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to determine decomposition temperatures and identify the resulting fragments. However, without direct experimental investigation of this compound, any proposed decomposition pathway remains speculative.
Further research, including detailed thermal analysis (TGA/DTG), differential scanning calorimetry (DSC), and analysis of decomposition products by techniques such as Py-GC-MS, is necessary to elucidate the specific thermal decomposition pathways and accurately determine the thermal stability of this compound.
Due to the lack of specific research findings, no data tables on the thermal decomposition of this compound can be provided at this time.
Stereochemical Aspects and Chiral Phosphinate Chemistry
Elucidation of Chirality at the Phosphorus Stereogenic Center
The non-superimposable mirror-image forms (enantiomers) of methyl ethyl(phenyl)phosphinate arise from the tetrahedral geometry at the phosphorus atom. The elucidation and confirmation of the absolute configuration at this P-stereogenic center are paramount for understanding and applying its chemistry.
Key Methods for Chirality Elucidation:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the absolute configuration of a chiral molecule. For P-chiral phosphinates, researchers often crystallize a diastereomeric derivative, for instance, by reacting the phosphinate with a chiral auxiliary of a known configuration, such as (-)-menthol. rsc.org The crystal structure of the resulting diastereomer unequivocally establishes the spatial arrangement of the substituents around the phosphorus atom. For example, the absolute configuration of intermediates like menthyl(hydroxymethyl)phenylphosphinate has been successfully determined using this technique. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in separate signals for each enantiomer. For instance, chiral amines like (S)-1-naphthylethylamine have been used as CSAs to determine the enantiomeric excess (ee) of related phosphine (B1218219) oxides by ³¹P NMR, a technique applicable to phosphinates. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) in HPLC columns can differentiate between enantiomers, allowing for both the analytical quantification of enantiomeric excess and the preparative separation of the enantiomers. This method was famously used to separate the diastereomers of menthyl phenyl-H-phosphinate. researchgate.net
The stability of the P-stereocenter is a crucial aspect; unlike amines, trivalent phosphines exhibit a high barrier to pyramidal inversion, which prevents easy racemization. wikipedia.org Pentavalent phosphinates like this compound are also configurationally robust under typical conditions. rsc.org
Asymmetric Synthesis Methodologies for P-Chiral this compound
The synthesis of enantiomerically pure P-chiral phosphinates is a significant challenge that has been addressed through several strategic approaches. These methods aim to control the stereochemical outcome of the reaction to favor the formation of one enantiomer over the other.
The use of a chiral auxiliary is a classic and powerful strategy in asymmetric synthesis. york.ac.uk In this approach, a racemic phosphorus precursor is reacted with a single enantiomer of a chiral molecule (the auxiliary) to form a mixture of diastereomers. These diastereomers, having different physical properties, can be separated by conventional methods like crystallization or chromatography. Subsequent removal of the auxiliary yields the enantiomerically enriched P-chiral compound.
The most historically significant and widely used chiral auxiliary for phosphinate synthesis is (-)-menthol . rsc.orgresearchgate.netrsc.org The process typically involves:
Esterification of a precursor like phenyl-H-phosphinic acid with (-)-menthol to produce a mixture of diastereomeric menthyl phenyl-H-phosphinates.
Separation of these diastereomers. This can be a challenging step, often requiring fractional crystallization at low temperatures. researchgate.net
Stereospecific conversion of the separated diastereomer into the desired target molecule. For example, the H-phosphinate can be alkylated to introduce the ethyl or methyl group.
Other chiral alcohols such as TADDOL and BINOL derivatives have also been successfully employed as auxiliaries in the synthesis of various P-chiral organophosphorus compounds. rsc.org
| Chiral Auxiliary | Typical Application/Separation | Reference(s) |
| (-)-Menthol | Formation of diastereomeric phosphinates; separation via fractional crystallization or chiral HPLC. | rsc.orgresearchgate.net |
| TADDOL Derivatives | Used as chiral auxiliaries in H-phosphonate synthesis; separation of diastereomers. | rsc.org |
| BINOL Derivatives | Employed as chiral ligands and auxiliaries in asymmetric synthesis of organophosphorus compounds. | rsc.org |
| (-)-Borneol | Used as a chiral auxiliary, though often less effective in diastereoselection than 8-phenylmenthol. | orgsyn.org |
| (+)-Fenchyl Alcohol | Investigated as a chiral auxiliary for phosphinate synthesis. | rsc.org |
Catalytic methods offer a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of the chiral product. While reports specifically detailing the catalytic asymmetric synthesis of this compound are limited, general strategies developed for P-chiral phosphinates are applicable.
Kinetic Resolution: This process involves the reaction of a racemic mixture where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org For example, chiral phosphine catalysts have been used in the kinetic resolution of phosphinic acids. researchgate.net
Dynamic Kinetic Resolution (DKR): DKR is a more efficient variation where the starting material racemizes rapidly under the reaction conditions. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Electrochemical DKR using chiral supporting electrolytes has recently been shown to be effective for oxidizing racemic phosphines to enantioenriched phosphine oxides, a strategy with potential for phosphinate synthesis. nih.gov
Desymmetrization: This involves a prochiral substrate being converted into a chiral product by a chiral catalyst. For instance, bisphenol compounds have been desymmetrized via enantioselective allylic alkylation catalyzed by biscinchona alkaloids to generate P-chiral phosphine oxides with high enantioselectivity. rsc.org
Diastereoselective Reactions and Control of Stereochemistry
Once a P-stereogenic center is established, it can influence the stereochemical outcome of subsequent reactions, a process known as diastereoselection. A common strategy involves using an enantiomerically pure H-phosphinate, such as (RP)-menthyl phenyl-H-phosphinate, as a precursor.
The addition of such a P-chiral H-phosphinate to prochiral electrophiles like aldehydes or ketones can proceed with high diastereoselectivity. nih.gov The chiral environment created by the menthyl group and the existing stereocenter at the phosphorus atom directs the nucleophilic attack to one face of the carbonyl group, leading to the preferential formation of one diastereomer of the resulting α-hydroxyphosphinate.
The Atherton-Todd reaction is another key transformation where stereochemistry can be controlled. wikipedia.orgbeilstein-journals.orgnih.gov This reaction couples an H-phosphinate with an alcohol or amine in the presence of a base and a halogen source (e.g., CCl₄). wikipedia.org When a chiral nucleophilic catalyst is used, this reaction can proceed with enantioselectivity, producing enantioenriched phosphonates from racemic H-phosphinates. researchgate.net The reaction proceeds via a phosphonochloridate intermediate, and the stereochemical outcome depends on the specific mechanism and reagents employed. researchgate.netsciengine.com
Optical Resolution Techniques for Enantiomeric Enrichment
When a P-chiral phosphinate is synthesized as a racemic mixture, the separation of its enantiomers, known as optical resolution, becomes necessary.
Classical Resolution via Diastereomeric Complex Formation: This method involves reacting the racemic phosphinate (or a suitable precursor like a phosphine oxide) with a chiral resolving agent to form a pair of diastereomeric complexes or salts. researchgate.net Due to their different solubilities, one diastereomer can often be selectively crystallized from the solution. The resolving agent is then removed to yield the pure enantiomer.
TADDOL derivatives and tartaric acid derivatives are highly effective resolving agents for P-chiral phosphine oxides and have been applied to resolve acyclic compounds structurally similar to this compound. researchgate.netresearchgate.netnih.gov For example, the resolution of ethyl-(2-methylphenyl)-phenylphosphine oxide was successfully achieved using TADDOL derivatives. nih.gov
Kinetic Resolution: As mentioned in section 4.2.2, kinetic resolution separates enantiomers based on differential reaction rates.
Enzymatic Kinetic Resolution: This is a particularly powerful method that utilizes the high stereoselectivity of enzymes. Lipases and phosphotriesterases are known to catalyze the stereoselective hydrolysis of phosphinate esters. nih.govscite.ai For instance, the wild-type bacterial phosphotriesterase preferentially hydrolyzes the (SP)-enantiomers of methyl phenyl p-X-phenylphosphinate esters, while specific mutants can be engineered to favor the (RP)-enantiomer. nih.gov This allows for the preparative-scale isolation of enantiomerically pure phosphinate esters from the resolution of racemic mixtures. nih.govacs.org
| Resolution Method | Resolving Agent / Catalyst | Substrate Type | Outcome | Reference(s) |
| Diastereomeric Complexation | TADDOL Derivatives | Racemic Phosphine Oxides, H-Phosphinates | Formation of separable diastereomeric complexes; high ee achieved. | rsc.orgresearchgate.netnih.gov |
| Diastereomeric Complexation | Tartaric Acid Derivatives | Racemic Phosphine Oxides | Formation of separable diastereomeric salts. | researchgate.netnih.gov |
| Enzymatic Kinetic Resolution | Bacterial Phosphotriesterase | Racemic Phosphinate Esters | Stereoselective hydrolysis of one enantiomer, leaving the other enriched. | nih.govacs.org |
| Enzymatic Kinetic Resolution | Lipases | Racemic Hydroxymethylphosphinates | Stereoselective acylation. | scite.ai |
Determination of Absolute Configuration using Spectroscopic and Chiroptical Methods
The assignment of the absolute configuration of P-stereogenic compounds, such as this compound, is a critical aspect of their synthesis and application. While traditional methods like chemical correlation to compounds of known configuration are valuable, spectroscopic and chiroptical techniques offer powerful, often non-destructive, means of elucidation. These methods rely on the differential interaction of chiral molecules with polarized light or the absolute spatial arrangement of atoms in a crystal lattice.
The primary challenge in assigning the absolute configuration of chiral phosphinates lies in the subtle stereoelectronic differences between substituents attached to the phosphorus atom. However, advancements in spectroscopic instrumentation and computational chemistry have led to the development of reliable protocols. nih.gov The most definitive method, single-crystal X-ray crystallography, provides an unambiguous determination of the three-dimensional structure, but its application is contingent upon the ability to grow high-quality, well-diffracting crystals, which can be a slow and often unsuccessful process. nih.govresearchgate.net
To overcome the limitations of crystallography, several solution-phase chiroptical and spectroscopic methods have been developed and refined. These techniques are particularly valuable as they can provide structural information for molecules in their solution state, which is often more relevant to their behavior in chemical reactions. nih.govacs.org
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov As the VCD spectra of two enantiomers are mirror images, this technique provides a powerful tool for determining absolute configuration. nih.gov The practical application of VCD involves comparing the experimental spectrum with a theoretically predicted spectrum generated through quantum mechanical calculations, most commonly Density Functional Theory (DFT). nih.govnih.gov
The process involves:
Performing a conformational search for the target molecule.
Calculating the VCD and vibrational absorption (VA) spectra for a chosen enantiomer at a specific level of theory (e.g., B3LYP/6-311++G**). nih.gov
Comparing the calculated spectra with the experimental spectra obtained from a solution of the chiral compound. youtube.com
A good match between the experimental and computed spectra allows for the confident assignment of the absolute configuration. nih.govyoutube.com Studies on related chiral phosphorus compounds have shown that VCD is highly sensitive to the stereochemistry at the phosphorus center. nih.gov This methodology has been successfully applied to complex molecules, demonstrating its reliability for determining the absolute configuration in solution without the need for derivatization or crystallization. acs.orgnih.gov
Electronic Circular Dichroism (ECD) and Exciton-Coupled Circular Dichroism (ECCD)
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light, corresponding to electronic transitions. mtoz-biolabs.com While direct ECD analysis can be complex, a powerful extension of this technique is Exciton-Coupled Circular Dichroism (ECCD). The ECCD method is a non-empirical approach that relies on the interaction between the transition dipole moments of two or more chromophores within a chiral molecule or a host-guest complex. acs.orgrsc.org
A notable application for P-chiral compounds involves the use of an achiral "porphyrin tweezer" host, such as a zinc-metallo bis-porphyrin (e.g., Zn-MAPOL 2). nih.govrsc.org The phosphinate guest coordinates to the zinc center of the host molecule. This binding event induces a specific helical twist in the porphyrin tweezer, resulting in a strong induced ECCD signal. nih.govrsc.org The sign of this signal (positive or negative) is directly correlated to the absolute configuration of the P-stereogenic center of the guest molecule. nih.govresearchgate.net
Research has established a mnemonic for this system: the guest molecule orients itself to minimize steric interactions, with the smallest substituent pointing towards the porphyrin ring. researchgate.net This orientation dictates the resulting helicity of the porphyrin tweezer and, consequently, the sign of the ECCD spectrum. nih.gov This method has proven effective for a variety of phosphine oxides and phosphinates, discerning even small steric differences between substituents like methyl and ethyl groups. nih.gov
The table below summarizes representative findings from ECCD studies on chiral phosphine oxides, which are structurally analogous to phosphinates.
| Compound (Guest) | Configuration | Substituents (Smallest to Largest) | Predicted ECCD Sign | Experimental ECCD Sign |
| Methyl(phenyl)(p-tolyl)phosphine oxide | RP | Me < Ph < p-Tolyl | - | - |
| Ethyl(phenyl)(p-tolyl)phosphine oxide | RP | Et < Ph < p-Tolyl | - | - |
| Methyl(phenyl)(o-anisyl)phosphine oxide | RP | Me < Ph < o-Anisyl | - | - |
| Data adapted from studies on analogous phosphine oxides interacting with a Zn-porphyrin tweezer host. nih.govrsc.org |
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of optical rotation as a function of the wavelength of light. youtube.com The resulting curve, known as an ORD spectrum, can be used to determine the absolute configuration of chiral molecules by comparing it to the ORD spectra of compounds with known configurations. youtube.com The sign of the Cotton effect, a characteristic feature of the ORD curve in the region of an absorption band, is related to the stereochemistry of the molecule.
X-ray Crystallography
When a single crystal of a chiral phosphinate can be obtained, X-ray crystallography provides the most definitive assignment of absolute configuration. researchgate.netnih.gov This technique determines the precise spatial arrangement of every atom in the molecule by analyzing the diffraction pattern of X-rays passing through the crystal. nih.govyoutube.com The resulting electron density map allows for the construction of a three-dimensional molecular model. youtube.com For chiral molecules, the analysis can unambiguously distinguish between the R and S enantiomers. caltech.edu Although powerful, the primary bottleneck of this method is the requirement for suitable single crystals, which is often a trial-and-error process. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation of Methyl Ethyl Phenyl Phosphinate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
NMR spectroscopy is the most powerful tool for the structural elucidation of Methyl ethyl(phenyl)phosphinate in solution. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, a complete picture of the molecule's connectivity and stereochemistry can be assembled.
The chemical environment of each nucleus in this compound dictates its resonance frequency (chemical shift), while scalar couplings between nuclei provide information on bonding pathways.
³¹P NMR: The phosphorus-31 nucleus is central to the molecule's identity. In phosphinates, the ³¹P chemical shift is sensitive to the nature of the substituents attached to the phosphorus atom. For this compound, the ³¹P signal is expected to appear as a singlet in a proton-decoupled spectrum. The chemical shift for pentavalent phosphorus compounds of this type typically falls within a characteristic range. huji.ac.il Studies on analogous compounds, such as substituted phenyl methylphenylphosphinates, show that electron-withdrawing groups on the phenyl ring tend to cause a downfield shift (deshielding) of the ³¹P nucleus. cdnsciencepub.com The presence of a directly attached phenyl group, as in this case, generally leads to a shielding effect compared to alkyl groups. cdnsciencepub.com Based on related compounds like O,O-Diethyl P-phenylphosphonate (δ ≈ 18.7 ppm) and O-Phenyl P,P-diphenylphosphinate (δ ≈ 30.0 ppm), the chemical shift for this compound is anticipated in the +20 to +40 ppm range. rsc.org
¹H NMR: The proton NMR spectrum provides detailed information about the organic moieties.
Phenyl Protons: The five protons on the phenyl ring will appear in the aromatic region, typically between 7.4 and 7.9 ppm. Their signals will be complex multiplets due to ortho, meta, and para couplings amongst themselves, as well as coupling to the ³¹P nucleus. The protons ortho to the phosphorus atom are expected to show the most significant phosphorus coupling (³JP-H).
Methoxy (B1213986) Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a doublet due to a three-bond coupling to the phosphorus atom (³JP-H). The chemical shift would likely be around 3.7 ppm. rsc.org
Ethyl Protons (-CH₂CH₃): The ethyl group directly attached to the phosphorus atom will show characteristic signals. The methylene (B1212753) protons (-P-CH₂-) will appear as a doublet of quartets, arising from coupling to the ³¹P nucleus (²JP-H) and the adjacent methyl protons (³JH-H). The terminal methyl protons (-CH₃) will appear as a doublet of triplets, resulting from coupling to the methylene protons (³JH-H) and a weaker, three-bond coupling to the phosphorus nucleus (³JP-H).
¹³C NMR: The carbon-13 spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom.
Phenyl Carbons: The six carbons of the phenyl ring will resonate in the 128-135 ppm region. The carbon directly bonded to the phosphorus atom (C-1 or ipso-carbon) will appear as a doublet with a large one-bond coupling constant (¹JP-C). cdnsciencepub.com The ortho, meta, and para carbons will also exhibit smaller two-, three-, and four-bond P-C couplings, respectively.
Methoxy Carbon (-OCH₃): This carbon will appear as a doublet around 50-55 ppm due to two-bond coupling with phosphorus (²JP-C).
Ethyl Carbons (-CH₂CH₃): The methylene carbon (-P-CH₂-) will be a doublet with a significant one-bond P-C coupling constant (¹JP-C), appearing further downfield than the methyl carbon. The terminal methyl carbon will also show a two-bond P-C coupling (²JP-C).
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Typical Coupling Constants (J, Hz) |
| ³¹P | P=O | 20 - 40 | s (decoupled) | - |
| ¹H | Phenyl (ortho) | 7.7 - 7.9 | m | ³JP-H ≈ 7-10 |
| Phenyl (meta, para) | 7.4 - 7.6 | m | ⁴JP-H, ⁵JP-H ≈ 1-3 | |
| Methoxy (-OCH₃) | ~3.7 | d | ³JP-H ≈ 10-12 | |
| Ethyl (-CH₂-) | 1.8 - 2.2 | dq | ²JP-H ≈ 13-15; ³JH-H ≈ 7 | |
| Ethyl (-CH₃) | 1.0 - 1.3 | dt | ³JP-H ≈ 15-18; ³JH-H ≈ 7 | |
| ¹³C | Phenyl (ipso) | 128 - 132 | d | ¹JP-C ≈ 130-190 |
| Phenyl (ortho, meta) | 128 - 133 | d | ²JP-C, ³JP-C ≈ 10-15 | |
| Phenyl (para) | ~132 | d | ⁴JP-C ≈ 3 | |
| Methoxy (-OCH₃) | 50 - 55 | d | ²JP-C ≈ 6-8 | |
| Ethyl (-CH₂-) | 20 - 25 | d | ¹JP-C ≈ 90-100 | |
| Ethyl (-CH₃) | 6 - 10 | d | ²JP-C ≈ 5-7 | |
| This is a representative table based on data from analogous compounds. Actual values may vary. huji.ac.ilcdnsciencepub.comrsc.orgechemi.comgithub.ioyoutube.com |
While 1D NMR provides essential data, 2D NMR experiments are invaluable for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity within the ethyl group by showing a cross-peak between the -CH₂- and -CH₃ protons. It would also help delineate the coupling network within the phenyl ring.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): A ¹H-¹³C HSQC experiment directly correlates each proton signal with the carbon to which it is attached. This would definitively assign the signals for the methoxy group, the two distinct positions of the ethyl group, and the protonated carbons of the phenyl ring. A ¹H-³¹P HSQC or HMQC is particularly powerful for organophosphorus compounds, as it correlates proton signals directly to the phosphorus nucleus, confirming all P-H couplings in a single experiment. acs.orgacs.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds). For this compound, HMBC would show correlations from the methoxy protons to the phosphorus atom and from the ethyl protons to the phosphorus atom. Crucially, it would also show correlations from the ortho-phenyl protons to the phosphorus atom, confirming the P-C(phenyl) bond.
The bonds in this compound, specifically the P-C(phenyl) and P-O(methyl) bonds, have rotational barriers that could potentially be studied using dynamic NMR (D-NMR) techniques. youtube.com By recording NMR spectra at various temperatures, one can observe changes that signify molecular motion. ucl.ac.uk
At low temperatures, rotation around these bonds might become slow on the NMR timescale, leading to the appearance of distinct signals for conformers that would otherwise be averaged at room temperature. For instance, if the rotation around the P-C(phenyl) bond were hindered, the ortho protons (and carbons) on either side of the bond could become chemically non-equivalent, leading to a splitting of their respective signals.
As the temperature is increased, these separate signals would broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. The temperature at which coalescence occurs can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process, providing quantitative data on the conformational flexibility of the molecule. nih.gov Furthermore, 2D exchange spectroscopy (EXSY) could be used to demonstrate the chemical exchange between different conformational sites through the presence of off-diagonal cross-peaks. youtube.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₁₃O₂P), the calculated monoisotopic mass is 184.06532 u. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 185.07314 or the sodium adduct [M+Na]⁺ at m/z 207.05509.
Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion induce fragmentation, providing structural information. The fragmentation of organophosphorus compounds follows predictable pathways, often involving cleavages alpha to the phosphorus atom or rearrangements. miamioh.edulibretexts.org
Plausible Fragmentation Pathways:
Loss of Methoxy Radical: Cleavage of the P-OCH₃ bond can lead to the loss of a methoxy radical (•OCH₃, 31 u), resulting in a fragment ion at m/z 153.
Loss of Methanol (B129727): A rearrangement could lead to the neutral loss of methanol (CH₃OH, 32 u), yielding a fragment at m/z 152.
Loss of Ethyl Group: Cleavage of the P-C₂H₅ bond can result in the loss of an ethyl radical (•C₂H₅, 29 u), giving an ion at m/z 155, or the loss of ethene via a rearrangement (C₂H₄, 28 u), giving an ion at m/z 156.
Cleavage of the Phenyl Group: Loss of the phenyl group (C₆H₅•, 77 u) would result in a fragment at m/z 107. Conversely, the charge could be retained by the phenyl-containing portion, with cleavage of the P-O and P-C bonds leading to characteristic phenyl-phosphine oxide ions.
| m/z (Calculated) | Possible Formula | Identity/Origin |
| 185.0731 | [C₉H₁₄O₂P]⁺ | [M+H]⁺ |
| 155.0470 | [C₇H₈O₂P]⁺ | [M - C₂H₅ + H]⁺ |
| 153.0313 | [C₈H₁₀OP]⁺ | [M - OCH₃ + H]⁺ |
| 125.0364 | [C₆H₆OP]⁺ | [M - OCH₃ - C₂H₄ + H]⁺ |
| 107.0493 | [C₂H₈O₂P]⁺ | [M - C₆H₅ + H]⁺ |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
| This is a representative table of plausible fragments. |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Preferences
Vibrational spectroscopy probes the bond vibrations within a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that are highly useful for identifying functional groups. e-bookshelf.deiitm.ac.in
The spectrum of this compound would be dominated by several key vibrations:
P=O Stretching (νP=O): This is typically a very strong and sharp absorption in the IR spectrum, appearing in the range of 1200-1300 cm⁻¹. This band is also usually present and strong in the Raman spectrum. Its exact position is sensitive to the electronegativity of the groups attached to the phosphorus.
P-O-C Stretching (νP-O-C): The P-O-C linkage gives rise to strong asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found around 1020-1090 cm⁻¹, while the symmetric stretch appears at a lower frequency, around 740-840 cm⁻¹.
P-C (Phenyl) Stretching (νP-C): The stretch associated with the phosphorus-phenyl bond is expected in the fingerprint region.
Aromatic C-H and C=C Vibrations: The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹, and several C=C stretching vibrations in the 1400-1600 cm⁻¹ region. acs.org
Aliphatic C-H Vibrations: The ethyl and methyl groups will display C-H stretching absorptions in the 2850-3000 cm⁻¹ region and various bending vibrations (scissoring, rocking) between 1375 and 1470 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Aromatic ν(C-H) | 3010 - 3100 | Medium-Weak | Strong |
| Aliphatic ν(C-H) | 2850 - 3000 | Medium-Strong | Medium |
| Aromatic ν(C=C) | 1400 - 1600 | Medium-Strong | Strong |
| P=O Stretch | 1200 - 1300 | Very Strong | Strong |
| P-O-C Asymmetric Stretch | 1020 - 1090 | Strong | Medium |
| Phenyl Ring Breathing | ~1000 | Weak | Very Strong |
| P-O-C Symmetric Stretch | 740 - 840 | Strong | Weak |
| This is a representative table based on characteristic group frequencies. researchgate.netresearchgate.net |
Electronic Spectroscopy (UV-Vis) for Chromophoric Interactions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl ring. The phosphinate group itself does not absorb significantly in the UV-Vis region.
The phenyl ring is expected to exhibit two main absorption bands corresponding to π → π* electronic transitions.
An intense band, often referred to as the E₂-band, typically appears around 200-210 nm.
A less intense, structured band, known as the B-band, is characteristic of the benzene (B151609) ring and appears around 250-270 nm. nist.gov
The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituent on the ring (the ethyl(methoxy)phosphoryl group) and the solvent used for the measurement. nih.gov The phosphorus-containing group can interact with the π-system of the ring, potentially causing a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzene. While not a primary tool for structural elucidation of this compound, UV-Vis spectroscopy confirms the presence of the aromatic system and can be used for quantitative analysis. researchgate.net
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide invaluable information on the molecular geometry, conformation, and the nature of intermolecular forces governing the packing of this compound molecules in the solid state. Although specific experimental data for this compound is not present in the searched literature, a hypothetical analysis based on known structures of similar phosphinates can be outlined.
A single-crystal X-ray diffraction study of this compound would reveal critical details about its solid-state architecture. The central phosphorus atom is expected to adopt a tetrahedral geometry, a common feature for phosphinate esters. The analysis would precisely measure the bond lengths and angles of the P=O, P-O, P-C(ethyl), and P-C(phenyl) bonds.
Detailed Research Findings
Upon successful crystallization and analysis, the primary findings would be tabulated to provide a clear and concise summary of the molecular structure.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (Examples) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | 1.2-1.4 |
The crystal structure would also elucidate the conformational preferences of the ethyl and phenyl substituents attached to the phosphorus atom. The orientation of the phenyl ring relative to the phosphinyl group and the conformation of the ethyl chain would be determined by steric and electronic factors within the crystal lattice.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. While strong hydrogen bonds are not anticipated in the absence of a suitable donor, weaker interactions such as C-H···O and C-H···π interactions are expected to play a significant role in stabilizing the crystal structure. The phosphoryl oxygen (P=O) is a potent hydrogen bond acceptor and would likely participate in multiple C-H···O interactions with hydrogen atoms from the ethyl and phenyl groups of neighboring molecules. The aromatic phenyl ring could also engage in π-stacking or C-H···π interactions.
Table 2: Hypothetical Intermolecular Interactions in this compound
| Interaction Type | Donor-Acceptor | Distance (Å) (D···A) | Angle (°) (D-H···A) |
| C-H···O | C(ethyl)-H···O=P | 3.2-3.5 | 140-170 |
| C-H···O | C(phenyl)-H···O=P | 3.2-3.5 | 140-170 |
| C-H···π | C-H···Cg(phenyl) | 3.4-3.8 | 130-160 |
| (Note: Cg refers to the centroid of the phenyl ring.) |
The comprehensive structural data obtained from X-ray crystallography would be crucial for understanding the physicochemical properties of this compound and for the rational design of related compounds with specific solid-state characteristics.
Theoretical and Computational Chemistry Studies of Methyl Ethyl Phenyl Phosphinate
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For organophosphorus compounds like Methyl ethyl(phenyl)phosphinate, DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-31G(d) or larger) to balance computational cost and accuracy.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like this compound, which has several rotatable bonds (P-C, P-O, C-O, and C-C), multiple energy minima, or conformers, may exist. Conformational analysis involves systematically exploring the potential energy surface to identify these stable conformers and the energy barriers between them.
Table 1: Representative Optimized Geometrical Parameters for a Phenylphosphinate Structure (Conceptual)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | P=O | ~1.48 |
| P-O | ~1.60 | |
| P-C (phenyl) | ~1.80 | |
| P-C (alkyl) | ~1.82 | |
| C-O | ~1.45 | |
| Bond Angle (°) | O=P-O | ~115 |
| O=P-C (phenyl) | ~112 | |
| O=P-C (alkyl) | ~114 | |
| O-P-C (phenyl) | ~105 | |
| O-P-C (alkyl) | ~103 | |
| P-O-C | ~120 |
Note: This table presents conceptual data based on typical values for organophosphorus compounds, as a detailed published geometry optimization for this compound is not available.
Electronic Structure, Charge Distribution, and Bonding Analysis (e.g., NBO)
Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in detail. It provides information about the distribution of electron density, atomic charges, and the nature of chemical bonds. NBO analysis can reveal important electronic effects, such as hyperconjugation, which involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.
In a molecule like this compound, NBO analysis would be used to quantify the partial charges on each atom, providing insight into the molecule's polarity and reactivity. For instance, the phosphorus atom is expected to have a significant positive charge due to the electronegativity of the attached oxygen atoms, making it a potential site for nucleophilic attack. The analysis of donor-acceptor interactions within the NBO framework can quantify the strength of hyperconjugative interactions, which contribute to the stability of certain conformations. For example, interactions involving the lone pairs of the oxygen atoms and the anti-bonding orbitals of adjacent bonds can be evaluated. Such analyses have been applied to understand the bonding in related organophosphorus compounds like diethyl phenylphosphonate (B1237145) acs.org.
Table 2: Conceptual NBO Analysis Data for this compound
| Atom | Natural Charge (e) | Key NBO Interactions | Stabilization Energy (kcal/mol) |
| P | Highly Positive | LP(O) -> σ(P-C) | High |
| O (phosphoryl) | Highly Negative | - | - |
| O (ester) | Negative | LP(O) -> σ(P-Cphenyl) | Moderate |
| C (phenyl, ipso) | Slightly Negative | π(C=C) -> σ*(P-C) | Low |
| C (ethyl, α) | Slightly Positive | - | - |
| C (methyl) | Slightly Positive | - | - |
Note: This table is conceptual and illustrates the type of information obtained from an NBO analysis. Specific values for this compound are not available in the cited literature.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations are widely used to predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to validate the calculated structure and provide a more detailed assignment of the observed spectral features.
For this compound, DFT calculations would predict the vibrational frequencies corresponding to the stretching and bending modes of its functional groups. For example, the P=O stretching frequency is a characteristic and intense band in the IR spectrum of phosphinates. The calculated frequencies are often systematically scaled to improve agreement with experimental values, accounting for anharmonicity and other limitations of the computational method. Similarly, NMR chemical shifts (e.g., for ¹H, ¹³C, and ³¹P) can be calculated and compared to experimental spectra to confirm the molecular structure and conformation in solution. Computational studies on phenylphosphinic acid have demonstrated the synergy between experimental NMR data and quantum chemical computations acs.org.
Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Phenylphosphinate (Conceptual)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| P=O Stretch | ~1250 | ~1240 |
| P-O-C Stretch | ~1030 | ~1025 |
| P-C (phenyl) Stretch | ~1120 | ~1115 |
| Aromatic C-H Stretch | ~3060 | ~3055 |
| Aliphatic C-H Stretch | ~2950 | ~2940 |
Note: This table presents conceptual data. Specific spectroscopic predictions for this compound are not available in the cited literature.
Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational dynamics, solvation effects, and thermodynamic properties.
Computational Studies of Reaction Mechanisms and Energy Landscapes
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and transition states, and determine the energy changes that occur along the reaction pathway.
For this compound, important reactions to study computationally include hydrolysis (reaction with water) and transesterification (reaction with an alcohol). These reactions are central to the stability and reactivity of phosphinate esters. Computational studies on the hydrolysis of related phosphinates have provided insights into the associative versus dissociative nature of the reaction mechanism rsc.org. A DFT study on the transesterification of ethyl phenylphosphinate has been reported, suggesting a mechanism that is compatible with experimental kinetic data.
Transition State Characterization and Activation Energies
A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the mechanism of bond-making and bond-breaking. Computational methods can be used to locate the TS structure and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a primary determinant of the reaction rate.
For a reaction of this compound, such as its hydrolysis, computational chemists would model the approach of a water molecule to the phosphorus center. They would then use algorithms to search for the transition state structure, which would likely involve a pentacoordinated phosphorus atom. Vibrational frequency analysis is used to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. A study on the transesterification of ethyl phenylphosphinate reported a standard Gibbs free energy of activation of 136 kJ/mol, which was in excellent agreement with the experimental value of 135 kJ/mol, validating the proposed mechanism.
Table 4: Conceptual Data for a Transition State in a Phosphinate Reaction
| Property | Description | Value |
| Reaction | Hydrolysis of a Phosphinate Ester | - |
| Activation Energy (Ea) | Energy barrier for the reaction | ~20-30 kcal/mol |
| Key Bond Distances in TS (Å) | P-O (incoming nucleophile) | ~2.2 |
| P-O (leaving group) | ~2.1 | |
| Imaginary Frequency | Vibrational mode of the TS | ~ -400 cm⁻¹ |
Note: This table presents conceptual data to illustrate the properties of a calculated transition state. The values are representative and not specific to this compound.
Reaction Coordinate Mapping
Reaction coordinate mapping is a computational technique used to elucidate the mechanism of a chemical reaction by identifying the lowest energy path, known as the intrinsic reaction coordinate (IRC), that connects reactants to products via a transition state. This method is invaluable for understanding the energetic and geometric changes that occur throughout a reaction.
For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of the P-O bond. Theoretical studies on the hydrolysis of similar phosphinate esters have been performed and provide a framework for what a reaction coordinate map for this compound would reveal. acs.org The hydrolysis can proceed through different mechanisms, and computational analysis helps to distinguish the most likely pathway.
A typical computational approach to mapping the reaction coordinate for the hydrolysis of this compound would involve the following steps:
Optimization of Reactant and Product Geometries: The three-dimensional structures of the reactants (this compound and a nucleophile, such as a hydroxide (B78521) ion) and the final products are optimized to find their lowest energy conformations.
Location of the Transition State (TS): A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface, representing the highest energy barrier of the reaction. For phosphinates, this often involves a pentacoordinate phosphorus intermediate or transition state. uky.edu
Intrinsic Reaction Coordinate (IRC) Calculation: Once the transition state is located, an IRC calculation is performed to trace the reaction path downhill from the transition state to the reactants and products. This confirms that the identified TS is indeed the correct one for the reaction of interest.
The resulting reaction coordinate map provides a detailed energetic profile of the reaction, including the activation energy and the energy of reaction. It also illustrates the changes in key bond lengths and angles as the reaction progresses. For instance, in the hydrolysis of this compound, the map would show the gradual formation of the bond between the phosphorus atom and the incoming nucleophile and the simultaneous breaking of the P-OCH3 or P-OC2H5 bond.
Table 1: Hypothetical Reaction Coordinate Mapping Data for the Hydrolysis of (R)-Methyl ethyl(phenyl)phosphinate
This interactive table presents hypothetical data that would be generated from a reaction coordinate mapping study for the alkaline hydrolysis of the (R)-enantiomer of this compound. The data illustrates the progression along the intrinsic reaction coordinate (IRC), showing changes in relative energy and key interatomic distances.
| IRC Point | Relative Energy (kcal/mol) | P-OH Distance (Å) | P-OCH3 Distance (Å) |
| Reactants | 0.00 | 3.50 | 1.62 |
| ... | ... | ... | ... |
| Transition State | 15.2 | 2.10 | 1.85 |
| ... | ... | ... | ... |
| Products | -5.8 | 1.55 | 3.20 |
Note: The data in this table is illustrative and intended to represent the type of information obtained from a reaction coordinate mapping calculation. Actual values would be determined by specific quantum chemical computations.
Advanced Computational Methods for Chiral Recognition and Stereoselectivity
The phosphorus atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Advanced computational methods are crucial for understanding and predicting the chiral recognition and stereoselectivity observed in reactions involving this compound. nih.gov
Chiral recognition refers to the ability of a chiral environment, such as an enzyme or a chiral catalyst, to differentiate between the two enantiomers of a chiral molecule. mdpi.com Computational docking and molecular dynamics (MD) simulations are powerful techniques to study these interactions. nih.gov For example, by modeling the docking of the (R) and (S) enantiomers of this compound into the active site of an enzyme, it is possible to predict which enantiomer will bind more favorably. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the chiral discrimination. nih.gov
Stereoselectivity in a chemical reaction is the preference for the formation of one stereoisomer over another. Computational methods can be used to investigate the origins of stereoselectivity in reactions producing or consuming this compound. By calculating the transition state energies for the pathways leading to the different stereoisomeric products, the stereochemical outcome of a reaction can be predicted.
For instance, in a nucleophilic substitution reaction at the phosphorus center, the nucleophile can attack from two different faces, leading to either inversion or retention of configuration. Quantum mechanical calculations can determine the activation barriers for both pathways. The pathway with the lower activation energy will be the favored one, thus determining the stereoselectivity of the reaction. nih.gov
Table 2: Hypothetical Computational Data for Stereoselective Synthesis
This interactive table provides a hypothetical comparison of computational results for a reaction producing either the (R) or (S) enantiomer of this compound. Such data helps in understanding the origin of stereoselectivity.
| Parameter | Pathway to (R)-enantiomer | Pathway to (S)-enantiomer |
| Transition State Energy (kcal/mol) | 20.5 | 22.1 |
| Predicted Enantiomeric Excess (ee%) | 95% | 5% |
| Key Non-covalent Interaction | H-bond with catalyst (2.1 Å) | Steric clash with catalyst |
Note: This data is hypothetical and serves to illustrate how computational chemistry can be used to rationalize and predict stereoselectivity. The specific values and interactions would depend on the particular reaction and catalyst system being studied.
These advanced computational techniques, while not yet extensively applied specifically to this compound based on available literature, offer a clear path forward for future research. Such studies would be invaluable for the rational design of stereoselective syntheses and for understanding the interactions of this chiral phosphinate in biological systems. rsc.orgresearchgate.net
Applications in Advanced Organic Synthesis and Catalysis
Methyl ethyl(phenyl)phosphinate as a Key Reagent in Specific Organic Transformations
Phosphinates are known to participate in a range of organic reactions. For instance, the addition of H-phosphinates to unsaturated systems like alkenes and alkynes is a fundamental transformation for the formation of new carbon-phosphorus bonds. These reactions can proceed via radical or base-catalyzed pathways. organic-chemistry.org While specific examples detailing the use of this compound are not prevalent, it is anticipated to undergo similar transformations.
Furthermore, palladium-catalyzed hydrophosphorylation of alkynes with P(O)-H compounds, a category that includes phosphinates, provides a route to Markovnikov adducts with high regioselectivity. organic-chemistry.org This suggests that this compound could serve as a precursor to more complex phosphinates through carefully controlled additions to unsaturated bonds.
Utilization in Phosphorylating Agents and Ligand Development
Phosphinates can be precursors to various phosphorylating agents, which are crucial for introducing the phosphoryl group into molecules, a common strategy in the synthesis of biologically active compounds and functional materials. nih.gov The reactivity of the P-H bond in related H-phosphinates allows for their conversion into more elaborate structures that can then act as phosphorylating agents.
In the realm of coordination chemistry, phosphine (B1218219) ligands are paramount for the efficacy of many transition-metal catalysts. tcichemicals.com While phosphinates themselves are not typically used directly as ligands in the same manner as phosphines, they can be valuable intermediates in the synthesis of specialized phosphine ligands. The P-phenyl group in this compound provides a scaffold that can be further functionalized to create bespoke ligands for various catalytic applications, including cross-coupling reactions. thieme-connect.de
Role as a Chiral Auxiliary or Catalyst Precursor in Asymmetric Reactions
The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. This inherent chirality is of great interest in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. Chiral phosphinates can be employed as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed.
The synthesis of optically pure α-aminophosphonates, for example, often relies on the asymmetric hydrophosphonylation of imines, a reaction that can be catalyzed by chiral Brønsted acids. nih.gov While specific studies on chiral this compound are not widely reported, the principles of asymmetric catalysis suggest its potential as a precursor to chiral catalysts or as a chiral building block itself. The development of methods for the enantioselective synthesis of such P-chiral compounds is an active area of research. nih.gov
Building Block for Complex Molecular Architectures and Materials Science Precursors
The synthesis of complex molecules often relies on the use of versatile building blocks that can be elaborated into more intricate structures. Phosphinates, with their reactive P-H bond (in the case of H-phosphinates) and functionalizable ester and phenyl groups, are well-suited for this role. For instance, ethyl phenylphosphinate has been used in the preparation of diethyl imidazol-2-yl-(amino)methylphosphonates and phosphinates. sigmaaldrich.com It is conceivable that this compound could be similarly employed to construct complex heterocyclic systems.
In materials science, phosphorus-containing polymers are gaining attention for their unique properties, including flame retardancy and potential biomedical applications. While direct polymerization of this compound is not a common route, it could potentially serve as a precursor to monomers for the synthesis of novel polymers. The phosphinate group can be incorporated into polymer backbones or as pendant groups to impart specific functionalities.
Involvement in Transition Metal-Catalyzed Processes
Transition metal catalysis is a cornerstone of modern organic synthesis, and phosphorus-containing ligands play a critical role in tuning the reactivity and selectivity of these catalysts. tcichemicals.com Palladium-catalyzed reactions, in particular, have been shown to be effective for the addition of phosphinates to unsaturated compounds. For example, the palladium-catalyzed addition of ethyl phenylphosphinate to terminal alkynes can be controlled to yield either Markovnikov or anti-Markovnikov products depending on the ligand and solvent used. rsc.org
While direct use of this compound as a ligand is not established, its structural similarity to other phosphinates suggests its potential as a substrate in such catalytic processes. The phenyl group allows for its participation in cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The development of new phosphine ligands derived from heterocycles for palladium-catalyzed cross-coupling reactions is an ongoing endeavor, and phosphinates can be starting materials for these ligands. thieme-connect.de
Conclusion and Future Research Directions
Summary of Current Understanding and Key Achievements
The synthesis of optically pure P-stereogenic compounds has historically been a significant challenge. Early approaches were heavily reliant on the resolution of racemic mixtures or diastereomeric compounds. nih.gov A major conceptual advance was the introduction of chiral auxiliary-assisted synthesis, where a chiral group is temporarily attached to the phosphorus atom to direct the stereochemical outcome of reactions. nih.gov
Key achievements in the field that form the basis of our current understanding include:
The Chiral Auxiliary Approach: The use of chiral auxiliaries, such as (-)-menthol, has been a cornerstone of P-stereogenic synthesis. researchgate.netrsc.org Heating hypophosphorous acid with (-)-menthol and paraformaldehyde yields menthyl hydroxymethyl-H-phosphinate, a crystalline intermediate from which a wide array of P-stereogenic compounds can be derived. researchgate.net This "menthyl phosphinate approach" provided a more general and accessible route compared to earlier methods that often used hazardous reagents like phosphorus trichloride (B1173362) or required complex cryogenic crystallizations. rsc.org
Catalytic Asymmetric Synthesis: A significant leap forward has been the development of catalytic methods to create P-stereogenic centers. Asymmetric desymmetrization of symmetrical, achiral organophosphorus compounds has proven to be a powerful strategy. nih.gov For instance, N-heterocyclic carbene (NHC)-catalyzed desymmetric acylation of pro-chiral bisphenol phosphine (B1218219) oxides has been used to produce P-stereogenic phosphinates in good to excellent yields and enantioselectivities. nih.gov
Bridging Phosphinate and Phosphonate (B1237965) Chemistry: Recent breakthroughs have demonstrated that phosphinate and phosphonate linkers can be used to form isoreticular metal-organic frameworks (MOFs). nih.govacs.org This was achieved using a novel bifunctional ligand, 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid, effectively bridging the synthetic gap between these two important classes of organophosphorus compounds and expanding the toolbox for designing functional materials. nih.govacs.org
Identification of Research Gaps and Unexplored Reactivity
Despite considerable progress, several research gaps remain in the chemistry of phosphinates like methyl ethyl(phenyl)phosphinate.
Generality of Synthetic Methods: While methods like the menthyl phosphinate approach have improved generality, the development of universally applicable, efficient, and scalable syntheses for all desired P-stereogenic phosphinates is still an ongoing challenge. rsc.org Many existing protocols have limitations in terms of substrate scope or functional group tolerance.
Direct Catalytic Asymmetrization: The direct nucleophilic desymmetrization at the phosphorus center to form a new P-X bond is a formidable but highly desirable strategy. nih.gov While some progress has been made with bifunctional iminophosphorane catalysts, this area remains underdeveloped compared to the desymmetrization of peripheral groups on the phosphorus compound. nih.gov
Unexplored Reaction Space: The reactivity of the P-H bond in H-phosphinates, precursors to compounds like this compound, is well-established in additions to unsaturated systems. However, the full scope of their participation in other reaction types, particularly those involving radical or transition-metal-catalyzed cross-coupling pathways, warrants deeper investigation. The free-radical addition to ethylene, for example, has been shown to proceed with retention of configuration, suggesting a rich stereochemical landscape to explore. sigmaaldrich.comsigmaaldrich.com
Beyond Ligands and MOFs: The primary applications for P-stereogenic phosphinates have been as ligands in asymmetric catalysis and, more recently, as linkers in MOFs. nih.govnih.gov Their potential in other areas, such as organocatalysis, functional dyes, or as chiral building blocks for complex molecule synthesis, is largely untapped.
Prospects for Novel Synthetic Strategies and Methodological Advancements
The quest for more efficient and versatile synthetic routes to P-stereogenic phosphinates continues to drive innovation. Future advancements are anticipated in several key areas:
Development of New Chiral Auxiliaries: The design of new, readily accessible, and highly effective chiral auxiliaries is a promising avenue. Recently, camphor-derived 2,3-diols (CAMDOLs) have been introduced as powerful chiral templates. nih.gov These can be synthesized on a large scale without chromatography and enable the diastereoselective synthesis of a broad array of P(III)- and P(V)-chiral compounds, including phosphinates, with impressive stereocontrol. nih.gov
Expansion of Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Expanding the portfolio of organocatalytic reactions beyond desymmetrization to include, for example, kinetic resolutions of racemic phosphinates or enantioselective additions to H-phosphinates, is a significant prospect. nih.gov
Stereodivergent Synthesis: Methodologies that allow access to any given stereoisomer of a product from a common starting material are highly valuable. Future strategies may focus on developing stereodivergent protocols using catalyst or reagent control to selectively produce either enantiomer of a target phosphinate from the same prochiral precursor or racemic mixture.
Table 1: Comparison of Modern Synthetic Strategies for P-Stereogenic Phosphinates
| Strategy | Key Features | Advantages | Limitations/Challenges | Reference |
| Menthyl Auxiliary | Uses (-)-menthol as a chiral auxiliary to form diastereomeric H-phosphinates, which are separated and then elaborated. | Inexpensive starting materials; avoids hazardous reagents; provides access to versatile P-chiral synthons. | Can involve multiple steps; separation of diastereomers may be challenging. | rsc.org |
| Organocatalytic Desymmetrization | Employs chiral organocatalysts (e.g., N-heterocyclic carbenes) to selectively react with one functional group of a prochiral phosphine oxide. | Metal-free; high enantioselectivity; can be performed on a gram scale with low catalyst loading. | Primarily demonstrated for specific substrate classes like bisphenol phosphine oxides. | nih.gov |
| CAMDOL Auxiliary | Utilizes camphor-derived 2,3-diols as a chiral template for the diastereoselective synthesis of various P-chiral compounds. | Readily accessible auxiliary; scalable synthesis; broad scope for both P(III) and P(V) products; high stereocontrol. | Requires stoichiometric use of the chiral auxiliary. | nih.gov |
| Resolution with Chiral Agents | Enantioseparation of racemic H-phosphinates using chiral resolving agents like TADDOL derivatives. | Can provide access to highly enantiopure materials; applicable to a library of substrates. | Maximum theoretical yield is 50% for the desired enantiomer; requires screening of resolving agents. | rsc.org |
Emerging Applications in Synthetic Organic Chemistry and Catalysis
While the role of P-chiral phosphines as ligands is well-established, phosphinates themselves are emerging as key components in advanced materials and catalysis.
Functional Metal-Organic Frameworks (MOFs): A major emerging application is the use of phosphinate-based linkers to construct MOFs. researchgate.net These materials offer enhanced stability compared to many carboxylate-based MOFs. acs.org By modifying the non-coordinating groups on the phosphorus atom, the chemical environment within the pores can be precisely tuned. acs.org This has led to the development of phosphinate MOFs as specialized adsorbents for capturing emerging pollutants from water. acs.org
Isoreticular MOF Design: The ability to create isoreticular series of MOFs that bridge phosphinate and phosphonate linkers opens the door to fine-tuning material properties like pore size, stability, and catalytic activity with unprecedented control. nih.govacs.org This strategy allows for the systematic modification of the electronic and steric properties of the framework.
Precursors to Catalysts and Bioactive Molecules: Phosphinates serve as crucial intermediates for the synthesis of high-performance P-chiral phosphine ligands used in industrial asymmetric hydrogenation processes. nih.govnih.gov Furthermore, the unique bioisosteric properties and metabolic stability of the phosphinate group suggest potential applications in medicinal chemistry, building on the success of related phosphonate prodrugs. frontiersin.org
Opportunities for Advanced Theoretical and Spectroscopic Investigations
The synergy between experimental work and theoretical calculations is crucial for accelerating progress in phosphinate chemistry.
DFT Calculations for Mechanistic Insight: Density Functional Theory (DFT) has become a powerful tool for investigating organophosphorus compounds. vub.be Advanced theoretical studies on this compound and its reactions could provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity in catalytic processes. Such calculations can help rationalize experimental observations and guide the design of more efficient catalysts and synthetic routes.
Predictive Modeling of Material Properties: For phosphinate-based materials like MOFs, DFT calculations can be employed to predict structural parameters, adsorption energies, and electronic properties. vub.be This computational pre-screening can identify promising candidates for specific applications, such as gas separation or catalysis, thereby streamlining experimental efforts. researchgate.netvub.be
Advanced Spectroscopic Analysis: The combination of advanced spectroscopic techniques (e.g., solid-state NMR, Raman) with theoretical simulations offers a powerful approach for structural elucidation. vub.be For example, comparing simulated IR and NMR spectra with experimental data can validate computed structures of complex phosphinate derivatives or their metal complexes, providing a detailed understanding of their bonding and conformation. vub.be Such studies are essential for understanding host-guest interactions in phosphinate-based MOFs or the coordination behavior of phosphinate-derived ligands.
Q & A
Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs) or bioactive molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
